Tetrakis(4-carboxyphenyl)porphine

Descripción

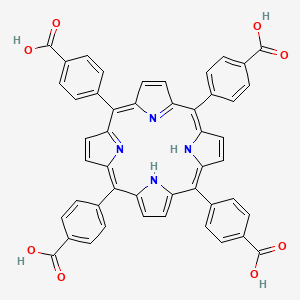

Tetrakis(4-carboxyphenyl)porphine (TCPP), also known as 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin, is a metalloporphyrin derivative with the molecular formula C₄₈H₃₀N₄O₈ and a molecular weight of 790.788 g/mol . Its structure features a porphyrin core functionalized with four carboxylate groups at the para positions of the phenyl rings, enabling strong coordination with metal ions and versatile applications in materials science, catalysis, and biomedicine. TCPP is commercially available with a purity of ≥98% and has a CAS number of 14609-54-2 .

The carboxylate groups enhance water solubility and facilitate its use in constructing metal-organic frameworks (MOFs) , photocatalytic systems , and biomedical nanomaterials . For example, TCPP serves as a ligand in titanium-rich porous organic polymers for phosphopeptide enrichment and as a fluorescence imaging agent in tumor-targeting nanotherapeutics .

Propiedades

IUPAC Name |

4-[10,15,20-tris(4-carboxyphenyl)-21,24-dihydroporphyrin-5-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49-50H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOZAZLNDSFWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Synthesis of Tetrakis(4-methoxycarbonylphenyl)porphyrin (TPPCOOMe)

Methyl p-formylbenzoate replaces 4-formylbenzoic acid in the Adler-Longo reaction. Refluxing in propionic acid for 12 hours yields TPPCOOMe, which is recrystallized from chloroform/ethanol (1:1).

Step 2: Saponification to TCPP

TPPCOOMe undergoes alkaline hydrolysis with KOH in tetrahydrofuran (THF)/methanol/water (1:1:1). Neutralization with HCl precipitates TCPP, achieving a 72% yield after purification. Advantages of this method include:

- Higher solubility : Methyl esters improve intermediate solubility, facilitating recrystallization.

- Reduced side reactions : Ester protection minimizes acid-mediated decarboxylation during cyclization.

Characterization highlights:

- ¹H-NMR (CDCl₃) : δ 13.28 (s, 4H, COOH), 8.86 (s, 8H, β-pyrrole), 8.39 (t, J = 8 Hz, 16H, aromatic).

- FT-IR : 1696 cm⁻¹ (C=O stretch), 1606 cm⁻¹ (aromatic C=C).

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times. A modified procedure involves irradiating 4-formylbenzoic acid and pyrrole in propionic acid at 150°C for 30 minutes. Post-reaction workup mirrors traditional methods, but yields improve to 24–28% due to uniform heating and suppressed side reactions.

Metal-Templated Synthesis for Coordinated TCPP Derivatives

TCPP often serves as a ligand for metal-organic frameworks (MOFs). For example, Fe³⁺-TCPP is synthesized by refluxing TCPP with FeCl₂·4H₂O in dimethylformamide (DMF). Metal coordination is confirmed via:

- UV-Vis shift : Soret band red-shifts from 413 nm (free base) to 416–419 nm (Fe³⁺-TCPP).

- FT-IR : 1000 cm⁻¹ (Fe-N stretch).

Purification and Characterization Challenges

Solubility Limitations

TCPP’s low solubility in common solvents (e.g., water, methanol) complicates purification. Strategies include:

Spectroscopic Validation

- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 845.4.

- Elemental analysis : Calculated for C₄₈H₃₀N₄O₈: C 72.90%, H 3.82%, N 7.08%; Found: C 72.7%, H 3.79%, N 7.05%.

Yield Optimization Strategies

| Factor | Effect on Yield | Optimal Condition |

|---|---|---|

| Reaction time | ↑ to 12 hours | 12 hours reflux |

| Aldehyde:pyrrole ratio | ↓ side products | 1:1.05 (aldehyde:pyrrole) |

| Post-reaction cooling | ↑ precipitation | Ice bath for 30 minutes |

| Washing frequency | ↑ purity | 3× methanol, 3× water |

Análisis De Reacciones Químicas

Metal Coordination Reactions

TCPP readily coordinates with metal ions due to its porphyrin core’s four nitrogen atoms. The reaction typically occurs under reflux conditions with metal salts:

Metalation shifts the Soret band and alters redox properties. For example, Fe(III)TpCPP exhibits a 419 nm Soret band in DMSO , while Ru-TCPP composites enable dual-wavelength electrochemiluminescence .

Protonation Dynamics

The carboxylic acid groups and porphyrin core undergo pH-dependent protonation, critical for photochemical behavior:

-

Ground-state protonation :

-

Excited-state protonation :

Protonation alters electron density distribution, enhancing nucleophilicity at pyrrolic nitrogens and enabling redox tuning .

Ester Hydrolysis

TCPP is often synthesized via hydrolysis of its tetramethyl ester precursor :

Reaction :

TCPP-COOMe → TCPP-COOH (under basic conditions)

| Base | Solvent | Temp (°C) | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| KOH | THF/H₂O | 75 | 16 | 98% | |

| KOH | THF/MeOH/H₂O | 80 | 12 | 60% | |

| KOH | THF/H₂O | 85 | 12 | – |

The reaction proceeds via nucleophilic acyl substitution, with optimal yields in THF/water mixtures .

Photochemical Reactions

TCPP participates in light-driven processes:

-

Photodynamic Therapy (PDT) : Generates singlet oxygen (¹O₂) under 650 nm irradiation .

-

Electrochemiluminescence (ECL) :

Supramolecular Assembly

TCPP self-assembles via carboxylate-metal coordination in MOFs:

-

Cu(II)-TCPP MOFs : Synthesized at 170°C over 7 days in methanol .

-

Zn(II)-TCPP MOFs : Used for CO₂ adsorption (surface area: 1,200 m²/g) .

Redox Reactions

TCPP exhibits reversible redox behavior:

Metal coordination shifts potentials; Fe(III)TpCPP shows a 150 mV anodic shift compared to free TCPP .

Coordination with Biomolecules

TCPP binds to biomolecules via carboxylate groups:

Aplicaciones Científicas De Investigación

Tetrakis(4-carboxyphenyl)porphine (TCPP) is a porphyrin derivative with significant applications in various scientific and technological fields, including tumor therapy, early cancer detection, metal removal, and photocatalysis .

Scientific Research Applications

Tumor Therapy: TCPP is used in emerging therapeutic methods such as photodynamic therapy (PDT) and photothermal therapy (PTT) for tumor treatment . As a photosensitizer, TCPP can be modified and coupled to create nanotherapeutic agents with excellent therapeutic effects. Metal-organic frameworks (MOFs) with stable structures and large surface areas enhance TCPP's application potential .

Early Cancer Detection: TCPP-based assays, such as the CyPath assay, can classify participants into cancer or high-risk cohorts with considerable accuracy . In one study, the CyPath assay correctly classified study participants, showing that RFCs (cells with cancer) were more detectable in cancer subjects than in high-risk ones . The classifier had an overall accuracy of 81% in the test population .

Metal Removal: TCPP acts as a metal remover . It can be used as an ultra-high sensitive spectrophotometric reagent for copper and cadmium and for the simultaneous determination of metals by HPLC .

Photocatalysis: TCPP's photoexcited triplet state functions as a photobase, making it valuable in photocatalytic reactions . Research indicates that the photoexcited triplet state of TCPP is protonated more easily compared to the ground state . Protonated porphyrins can serve as electron acceptors, shifting their redox potentials anodically upon protonation .

Semiconductor Cleaning: TCPP is used in semiconductor device manufacturing to remove contaminants from substrate surfaces . The process involves ensuring that the zeta potential of the substrate surface and particles is of the same polarity to exhibit repulsive electric force .

Spectroscopy: TCPP is used in spectroscopic studies to understand the impact of protonation on its properties . Spectroscopic techniques such as UV/Vis spectra are used to study the electronic transitions in TCPP under varying acid concentrations .

Other Applications: TCPP can be conjugated with other materials like poly(l-lactic) acid/polyethylene oxide to create nanofiber membranes for photodynamic therapy . It can also be surface-modified with substances like PEG-folic acid for suppressing cancer cells .

Mecanismo De Acción

El ionóforo de níquel II funciona uniéndose selectivamente a los iones de níquel y facilitando su transporte a través de las membranas. El compuesto tiene un centro hidrofílico que se une al ion níquel y una porción hidrofóbica que interactúa con la membrana. Esta naturaleza dual le permite proteger la carga del ion níquel, permitiéndole atravesar el interior hidrofóbico de la membrana. El proceso de unión y transporte es reversible, lo que permite el uso repetido del ionóforo en diversas aplicaciones .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

Key Observations :

- Substituent Impact: The carboxylate groups in TCPP enhance its ability to form stable coordination networks in MOFs compared to non-ionic substituents (e.g., hydroxyl in THPP or methylpyridinium in TMPyP) .

- Solubility : TCPP is less water-soluble than TMPyP (a cationic porphyrin) but more soluble than purely hydrophobic derivatives like THPP .

- Metal Binding : TCPP readily coordinates with transition metals (e.g., Fe³⁺, Zn²⁺) for catalytic and imaging applications , whereas MnTBAP incorporates manganese for redox-active SOD mimicry .

Performance in Metal-Organic Frameworks (MOFs)

Table 2: MOF Properties of TCPP vs. Similar Linkers

Key Findings :

- TCPP-based MOFs exhibit non-catenated structures with high thermal stability and porosity (>50% crystal volume), making them superior for gas storage (e.g., H₂, CO₂) compared to H₄TCPB, which often forms interpenetrated networks .

- The rigid porphyrin core of TCPP enables precise pore size control, whereas flexible linkers like DPG (dipyridyl glycol) require bulky substituents to prevent catenation .

Antioxidant Activity

- THPP (tetrakis(4-hydroxyphenyl)porphyrin) demonstrates higher antioxidant activity than TCPP due to its phenolic hydroxyl groups, which efficiently scavenge free radicals like DPPH .

- MnTBAP acts as a cell-permeable SOD mimic, reducing oxidative stress in biological systems, whereas TCPP lacks intrinsic redox activity .

Photodynamic Therapy (PDT) and Imaging

- TCPP’s carboxylates enable conjugation with targeting moieties (e.g., hyaluronic acid) for tumor-specific drug delivery . In contrast, ZnTPEP relies on phenylethynyl groups for enhanced near-infrared emission but lacks innate targeting capabilities .

- Fe(III)-TCPP complexes in nanomaterials provide dual MRI and fluorescence imaging, a feature absent in sulfonated porphyrins like TMPyP .

Actividad Biológica

Tetrakis(4-carboxyphenyl)porphine (TCPP) is a synthetic porphyrin that has garnered significant attention in biomedical research due to its diverse biological activities, particularly in cancer therapy and antiviral applications. This article explores the biological activity of TCPP, focusing on its mechanisms of action, cellular uptake, and therapeutic potential, supported by recent research findings and data.

TCPP exhibits various mechanisms that contribute to its biological activity:

- Antiviral Activity : TCPP has demonstrated anti-HIV-1 properties, functioning under both non-photodynamic and photodynamic conditions. The compound inhibits reverse transcriptase and HIV protease, and it blocks interactions with the V3 loop of the gp120 glycoprotein, preventing viral entry into host cells . Notably, carboxylated porphyrins like TCPP interact with positively charged regions on viral proteins, enhancing their antiviral efficacy.

- Photodynamic Therapy (PDT) : As a photosensitizer, TCPP is utilized in PDT for cancer treatment. Upon light activation, TCPP generates reactive oxygen species (ROS), which induce apoptosis in cancer cells. Studies have shown that TCPP can be toxic to cancer cells at specific concentrations when exposed to light, highlighting its potential as an effective therapeutic agent .

Cellular Uptake Mechanisms

Understanding how TCPP is taken up by cells is crucial for its application in therapy:

- Endocytosis Pathways : Research indicates that TCPP enters cancer cells primarily through clathrin-mediated endocytosis. This mechanism was confirmed using flow cytometry assays and specific inhibitors . The cellular receptor CD320 was identified as a significant mediator of TCPP uptake, especially in cancer cell lines where it is overexpressed.

- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of TCPP on various cell lines. Under non-PDT conditions, TCPP exhibited low toxicity with a CC50 value greater than 30 µM. However, under PDT conditions, certain concentrations resulted in significant cytotoxicity .

Research Findings

Recent studies have provided valuable insights into the biological activity of TCPP:

Case Studies

- Photodynamic Therapy in Lung Cancer : A study utilized TCPP in conjunction with light exposure to treat lung cancer cells. Results indicated that TCPP effectively reduced cell viability through ROS-mediated pathways, suggesting its potential as a therapeutic agent in clinical settings.

- HIV Inhibition : In vitro experiments showed that TCPP significantly reduced HIV replication in infected cell lines. The study highlighted the importance of structural modifications in porphyrins for enhancing antiviral activity.

Q & A

Q. What are the common synthetic routes for TCPP, and how are purity and yield optimized?

TCPP is typically synthesized via the Adler-Longo method, which involves condensation of pyrrole with 4-carboxybenzaldehyde under reflux in propionic acid. Key optimization steps include controlling stoichiometric ratios (e.g., 4:1 aldehyde-to-pyrrole), reaction temperature (~140°C), and purification via column chromatography using silica gel with DMF/ethanol eluents. Post-synthesis, purity is validated using HPLC (>95%) and NMR (absence of unreacted aldehyde peaks at ~10 ppm) .

Q. How is TCPP characterized structurally and optically for research applications?

- UV-Vis spectroscopy : TCPP exhibits a Soret band at ~415 nm and Q-bands between 500–650 nm, confirming π-π* transitions in the porphyrin ring.

- Fluorescence spectroscopy : Emission peaks at ~650 nm (quantum yield ΦF ≈ 0.15 in DMSO) assess excited-state behavior.

- FTIR : Carboxylic acid C=O stretches at ~1700 cm⁻¹ and porphyrin ring vibrations at ~1600 cm⁻¹.

- Mass spectrometry : ESI-MS confirms molecular weight (m/z 790.77) .

Q. What are TCPP’s primary applications in analytical chemistry and sensor technology?

TCPP acts as a chelating agent for metals (e.g., Cu²⁺, Cd²⁺) in HPLC, where metal-TCPP complexes are separated using C18 columns with mobile phases like acetonitrile/0.1% TFA. For sensors, TCPP-functionalized silica nanoparticles detect TNT via fluorescence quenching (LOD: 10 nM) in aqueous media. The carboxyl groups enable covalent immobilization on substrates like TiO₂ for NO₂ gas sensing .

Advanced Research Questions

Q. How do computational methods like DFT guide the design of TCPP derivatives for enhanced photodynamic therapy (PDT)?

Density Functional Theory (DFT) with hybrid functionals (e.g., CAM-B3LYP) predicts electronic properties such as HOMO-LUMO gaps (~2.3 eV for H₂TCPP). Modifications (e.g., metal insertion, peripheral substituents) are modeled to redshift absorption bands (e.g., ZnTCPP at ~425 nm Soret) for deeper tissue penetration in PDT. Solvent effects (PCM model) validate stability in physiological media .

Q. What strategies improve TCPP’s integration into metal-organic frameworks (MOFs) for catalytic applications?

TCPP’s carboxylate groups coordinate with metal nodes (e.g., Zr⁶ clusters) to form porphyrinic MOFs like PCN-222. Key parameters:

Q. How can solubility challenges of TCPP in aqueous systems be addressed for biomedical use?

TCPP’s low water solubility (<0.1 mg/mL) is mitigated by:

- Nanoformulation : Encapsulation in PEGylated liposomes (size: ~100 nm, PDI < 0.2) improves bioavailability.

- Protonation : Adjusting pH > 6 deprotonates carboxyl groups, enhancing solubility (up to 1 mg/mL in PBS).

- Coordination with cyclodextrins : β-CD inclusion complexes increase solubility by 10-fold via host-guest interactions .

Methodological Considerations

Q. What experimental controls are critical for reproducibility in TCPP-based fluorescence assays?

- Quenching controls : Use 0.1 M KI to assess static vs. dynamic quenching mechanisms.

- pH calibration : Maintain pH 7.4 with 10 mM HEPES buffer to prevent aggregation.

- Reference standards : Compare fluorescence intensity against Rhodamine 6G (ΦF = 0.95) for quantum yield calculations .

Q. How are TCPP-MOFs characterized for porosity and catalytic performance?

- Gas adsorption (BET) : N₂ adsorption at 77 K measures surface area (>2000 m²/g) and pore size distribution (mesopores ~3.4 nm).

- XANES/EXAFS : Confirm metal oxidation states and coordination geometry at TCPP centers.

- Turnover frequency (TOF) : Calculate via GC-MS for CO₂-to-CO conversion under visible light (λ > 420 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.